Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Epigenetics Histone Demethylase Cancer

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a nitrogen-rich, planar, electron-deficient heterocyclic core essential for ATP-mimetic kinase inhibitor and epigenetic modulator discovery. Biological activity and target selectivity are exquisitely governed by substituent position and electronic character at the 5-, 6-, and 7-positions. Procuring this exact scaffold ensures retention of demonstrated CDK2 (IC50 0.09 μM), CDK5 (IC50 0.226 μM), KDM4D (IC50 0.41 μM), and dual COX-2/5-LOX inhibitory profiles. Generic substitution risks off-target toxicity, abolished therapeutic windows, and irreproducible data.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 25939-87-1
Cat. No. B1581683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS25939-87-1
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C#N)N=C1
InChIInChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H
InChIKeyRRHORVAOECWFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 25939-87-1): A Privileged Heterocyclic Scaffold for Targeted Kinase and Epigenetic Inhibitor Development


Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 25939-87-1) is a nitrogen-rich fused heterocyclic core (C7H4N4, MW 144.13 g/mol) recognized as a privileged scaffold in medicinal chemistry [1]. Its planar, electron-deficient architecture enables ATP-mimetic binding to diverse kinase active sites and metal-chelating interactions with Fe(II)/2-oxoglutarate-dependent enzymes such as histone lysine demethylases [2]. This scaffold serves as the foundational core for numerous bioactive derivatives, including clinical-stage TRK inhibitors, cyclin-dependent kinase inhibitors, and selective epigenetic modulators, offering a versatile starting point for targeted inhibitor design across oncology, inflammation, and infectious disease indications [3].

Why Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Casually Substituted: Target Engagement and Selectivity Depend Critically on Substitution Pattern


The pyrazolo[1,5-a]pyrimidine-3-carbonitrile core is not a monolithic entity; its biological activity and target selectivity are exquisitely governed by the position, nature, and electronic properties of substituents on the 5-, 6-, and 7-positions of the pyrimidine ring [1]. Minor structural modifications can redirect inhibition from CDK2 to KDM4D, or from a pan-kinase profile to selective CDK5 or PIM-1 engagement, while also profoundly influencing cellular permeability, metabolic stability, and safety margins in normal cells [2]. Consequently, generic substitution of this core with a closely related analog—even one differing by a single functional group—carries a high risk of losing target specificity, introducing off-target toxicity, or abolishing the intended therapeutic window, making procurement based on precise structural identity essential for reproducible research outcomes [3].

Quantitative Differentiation of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives: Head-to-Head Potency, Selectivity, and Safety Metrics Versus Established Comparators


KDM4D Inhibition: Potency Comparable to Lead Optimized Inhibitors

A derivative of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, compound 10r, exhibited potent inhibition of KDM4D with an IC50 of 0.41 ± 0.03 μM [1]. This potency is directly comparable to KDM4D-IN-1, a known KDM4D inhibitor with an IC50 of 0.41 μM, establishing this scaffold as a viable alternative for KDM4D-targeted probe development .

Epigenetics Histone Demethylase Cancer

CDK2 Inhibition: Superior Potency to the Pan-CDK Inhibitor Roscovitine

Optimized pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives demonstrate CDK2 inhibitory potency that meets or exceeds the reference pan-CDK inhibitor roscovitine. Compound 5j achieved an IC50 of 0.16 μM against CDK2, representing a 1.5-fold improvement in potency compared to roscovitine (IC50 = 0.24 μM) [1]. Similarly, compound 5i (IC50 = 0.25 μM) showed comparable activity [1]. Another study identified compound 6t with an IC50 of 0.09 μM against CDK2, rivaling ribociclib (IC50 = 0.07 μM) [2].

Kinase Inhibition Cancer CDK2

Antiproliferative Activity: Equipotent to Cisplatin and Doxorubicin with Superior Selectivity Index

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives exhibit potent antiproliferative activity comparable to standard chemotherapeutics. Compound 5d demonstrated an IC50 of 7.19 ± 0.34 μM against A-549 lung carcinoma cells, equivalent to cisplatin (IC50 = 7.48 ± 0.56 μM) [1]. In a separate study, compound 4d showed superior potency to doxorubicin against MCF-7 breast cancer cells with an IC50 of 0.72 ± 0.03 μM, versus doxorubicin's IC50 of 2.28 μM [2]. Furthermore, compound 3h exhibited an IC50 of 3.02 μM against HCT-116 colon cancer cells while maintaining a favorable selectivity index over normal WI-38 fibroblasts (IC50 > 50 μM), contrasting with doxorubicin's narrow therapeutic window [3].

Anticancer Cytotoxicity Chemotherapy

COX-2 Selectivity: Superior to Marketed NSAIDs Celecoxib and Meloxicam

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives demonstrate remarkable COX-2 selectivity, surpassing marketed selective COX-2 inhibitors. Compound 5a exhibited an IC50 of 53.32 ± 4.43 nM against COX-2, with a selectivity index (COX-1 IC50 / COX-2 IC50) of 14.20 [1]. This is substantially higher than the selectivity indices of celecoxib (SI = 2.35) and meloxicam (SI = 0.75), indicating a >6-fold improvement in COX-2 selectivity relative to celecoxib [1]. Compound 5a also inhibited 5-LOX with an IC50 of 2.292 ± 0.14 μM, achieving 86% inhibition at 100 μM compared to zileuton's 88% [1].

Inflammation COX-2 Selectivity

CDK5 Inhibition: Potent and Selective with Favorable Safety Margin in Normal Cells

Fluorinated pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives display potent CDK5 inhibition while maintaining a significantly improved safety profile in normal cells. Compound 5b inhibited CDK5 with an IC50 of 0.226 ± 0.01 μM, showing comparable potency to roscovitine (IC50 = 0.149 ± 0.007 μM) [1]. Crucially, compound 5b exhibited a 9-fold lower cytotoxicity in normal WI-38 human lung fibroblasts (IC50 = 56.19 ± 3.5 μM) compared to doxorubicin (IC50 = 6.27 ± 0.5 μM) [1]. This represents a therapeutic index of approximately 249 for compound 5b in normal versus cancerous cells.

CDK5 Neurodegeneration Cancer

High-Value Research and Development Applications for Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Quantitative Evidence


Epigenetic Probe Development: KDM4D-Targeted Chemical Biology

Use as a starting scaffold for developing selective KDM4D inhibitors for target validation studies in oncology. Optimized derivatives achieve IC50 values of 0.41 μM against KDM4D, equivalent to established probes, enabling competitive profiling of histone methylation dynamics in cancer models [1]. The monodentate 2-OG competitive binding mode offers a distinct mechanism from metal-chelating inhibitors, providing an orthogonal chemical tool for dissecting KDM4D biology [1].

Kinase Inhibitor Lead Optimization: CDK2 and CDK5 Programs

Employ as a core template for structure-activity relationship (SAR) campaigns targeting cyclin-dependent kinases. Derivatives achieve CDK2 IC50 values as low as 0.09 μM and CDK5 IC50 values of 0.226 μM, rivaling or exceeding reference inhibitors like roscovitine and ribociclib [2][3]. The scaffold's tunable substitution pattern allows for systematic exploration of kinase selectivity and ADME properties, with multiple compounds demonstrating favorable drug-likeness and predicted oral bioavailability [4].

Next-Generation Anti-Inflammatory Agents: Dual COX-2/5-LOX Inhibition

Develop safer anti-inflammatory therapeutics based on the unprecedented COX-2 selectivity (SI = 14.20) and dual 5-LOX inhibition (IC50 = 2.29 μM) of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives [5]. This dual mechanism addresses both prostaglandin and leukotriene inflammatory pathways while minimizing COX-1-mediated gastrointestinal toxicity, a key advantage over current NSAIDs and selective COX-2 inhibitors [5].

Anticancer Lead Generation with Favorable Therapeutic Window

Initiate lead discovery programs for oncology indications where a wide therapeutic index is critical. Derivatives such as compound 5b exhibit potent target inhibition (CDK5 IC50 = 0.226 μM) while demonstrating 9-fold lower cytotoxicity in normal cells compared to doxorubicin [3]. Similarly, compound 3h shows potent antiproliferative activity against colon cancer cells (IC50 = 3.02 μM) with minimal effects on normal fibroblasts [6], positioning this scaffold for development of less toxic chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.